(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h4-5,7H,2-3,6H2,1H3,(H,10,11)/b5-4+/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGNNTRMDRNYDJ-SMMXGFFBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid typically involves the reaction of 1-methylpyrrolidine with acrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of similar compounds . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The acrylic acid moiety can undergo substitution reactions with nucleophiles such as amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives like alcohols.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with four structurally related acrylic acid derivatives containing nitrogenous heterocycles or substituted aromatic systems.
Key Comparative Insights
Steric and Electronic Effects
- The pyrrolidine ring in the target compound confers conformational flexibility and basicity (pKa ~9–10 for the amine), enhancing solubility in polar solvents compared to aromatic pyrrole derivatives like (E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid .
- Bulky substituents (e.g., sulfonyl-pyrrolidine in ) increase molecular weight and logP, reducing aqueous solubility but improving lipid membrane permeability.
Biological Activity
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C₈H₁₄N₁O₂
- CAS Number : 2243041-69-0
- Molecular Structure : The compound features a pyrrolidine ring, which contributes to its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory processes.
Enzyme Inhibition
Research indicates that derivatives of acrylic acids can inhibit enzymes such as nitric oxide synthase (NOS), which plays a crucial role in inflammatory responses. In particular, compounds similar to this compound have shown selective inhibition of neuronal NOS, which is significant for conditions like neuropathic pain and inflammation .
Biological Activity Overview
The biological activities of this compound include:
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways.
- Analgesic Properties : Similar compounds have demonstrated efficacy in reducing pain through central and peripheral mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NOS | |
| Analgesic | Modulation of pain pathways | |
| Cytokine Modulation | Alteration in cytokine profiles |
Case Studies
Several studies have explored the effects of this compound and its derivatives:
- Neuronal NOS Inhibition :
- Inflammatory Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
